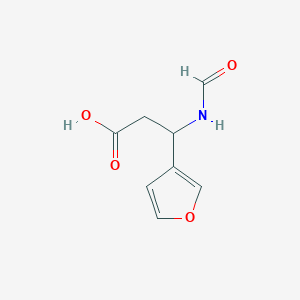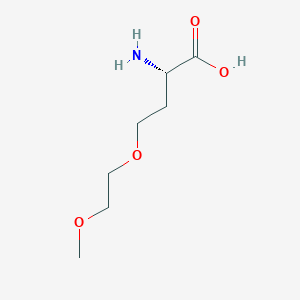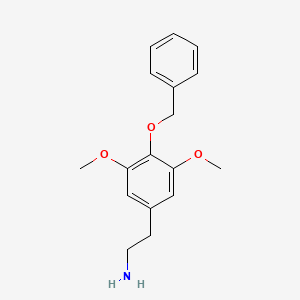
Benzeneethanamine,3,5-dimethoxy-4-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- is a complex organic compound with the molecular formula C17H21NO3. It is characterized by the presence of methoxy groups and a phenylmethoxy group attached to the benzene ring, making it a derivative of phenethylamine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents:
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a suitable alkyl halide in the presence of a base.
Formation of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxy and phenylmethoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 3,4-dimethoxy-: This compound has methoxy groups at the 3 and 4 positions of the benzene ring.
Benzeneethanamine, 3,4,5-trimethoxy-: This compound has methoxy groups at the 3, 4, and 5 positions of the benzene ring.
Uniqueness
Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group at the 4 position, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2176-16-1 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-(3,5-dimethoxy-4-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H21NO3/c1-19-15-10-14(8-9-18)11-16(20-2)17(15)21-12-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12,18H2,1-2H3 |
InChI Key |
BUJBXOZJFOWVCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


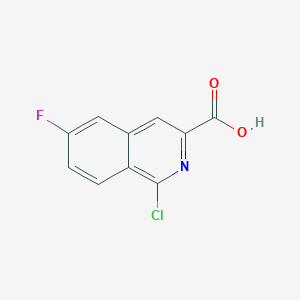
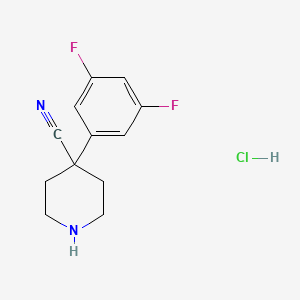
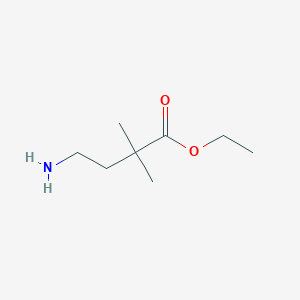
![Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
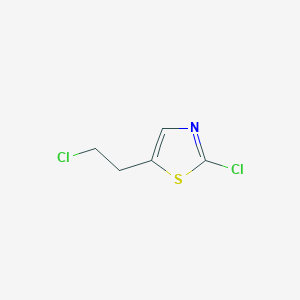
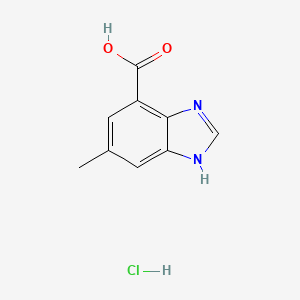
![6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13578861.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
![3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
![[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)
